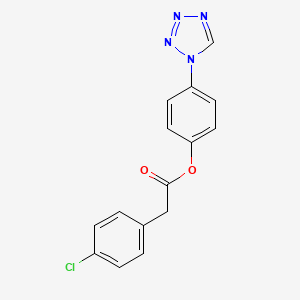
4-(1H-tetrazol-1-yl)phenyl (4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE is a compound that combines a tetrazole ring with a phenyl acetate moiety. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives typically involves the reaction of nitriles with sodium azide in the presence of a catalyst. For example, the reaction of sodium azide with nitriles in water with zinc salts as catalysts is a common method . Another approach involves the use of triethyl orthoformate and sodium azide
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions to achieve high yields . Microwave-assisted synthesis is another method that has been used to enhance reaction rates and yields .
化学反应分析
Types of Reactions
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the phenyl acetate moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield different nitrogen oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学研究应用
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their antibacterial, antifungal, and anticancer activities. This compound could be explored for similar applications.
Material Science: Tetrazoles are used in the development of energetic materials and polymers.
Agriculture: Tetrazole derivatives have been studied for their potential use as plant growth regulators and pesticides.
作用机制
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in biological systems . The compound may inhibit specific enzymes or receptors, leading to its biological effects.
相似化合物的比较
Similar Compounds
4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE: Similar structure but with a triazole ring instead of a tetrazole ring.
4-(1H-1,2,4-TRIAZOL-1-YL)BENZOIC ACID: Contains a triazole ring and a benzoic acid moiety.
Uniqueness
The presence of the tetrazole ring in 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLOROPHENYL)ACETATE imparts unique properties such as enhanced stability and bioactivity compared to similar compounds with triazole rings . The tetrazole ring’s ability to act as a bioisostere of carboxylic acids makes it particularly valuable in medicinal chemistry .
属性
分子式 |
C15H11ClN4O2 |
|---|---|
分子量 |
314.72 g/mol |
IUPAC 名称 |
[4-(tetrazol-1-yl)phenyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C15H11ClN4O2/c16-12-3-1-11(2-4-12)9-15(21)22-14-7-5-13(6-8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI 键 |
DAOPALWAIHHCFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)N3C=NN=N3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-ethylbutanamide](/img/structure/B11325347.png)
![Ethyl 5-cyano-6-[(2-ethoxy-2-oxoethyl)sulfanyl]-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11325348.png)
![(3-fluorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11325362.png)
![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11325369.png)
![3-[2-(4-Methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B11325372.png)
![1-(3-Chlorophenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11325381.png)
![6-Chloro-7-methyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11325385.png)
![4-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325392.png)
![ethyl 5-amino-1-(3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11325395.png)

![ethyl 4,5-dimethyl-2-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11325407.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11325414.png)
![Methyl 3-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11325416.png)
![1-(4-chlorophenyl)-4-[(3-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11325423.png)
